3-Methyl-2-(prop-2-en-1-yloxy)pyridine
Description
Properties
IUPAC Name |
3-methyl-2-prop-2-enoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-3-7-11-9-8(2)5-4-6-10-9/h3-6H,1,7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMNLNBOUWYNAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(prop-2-en-1-yloxy)pyridine typically involves the alkylation of 3-methyl-2-hydroxypyridine with an allyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the formation of the allyloxy group. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(prop-2-en-1-yloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the allyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridines and allyloxy derivatives.
Scientific Research Applications
3-Methyl-2-(prop-2-en-1-yloxy)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(prop-2-en-1-yloxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The allyloxy group can participate in hydrogen bonding or hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key pyridine derivatives structurally related to 3-methyl-2-(prop-2-en-1-yloxy)pyridine, highlighting substituent effects and inferred properties:
Key Observations:
Substituent Reactivity :
- The propenyloxy group in the target compound contrasts with the methoxyphenyl group in Compound 27 . While both are ethers, the allyl chain in the former may enable cycloaddition reactions absent in the latter.
- Propargyl alcohol substituents (e.g., in 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol) introduce hydroxyl groups capable of hydrogen bonding, which could increase melting points compared to the allyloxy ether .
Solubility and Basicity :
- Compounds with amine or pyrrolidine substituents (e.g., (3-Methylpyridin-2-yl)methanamine•HCl) exhibit higher polarity and solubility in aqueous or acidic environments due to protonation . In contrast, the propenyloxy group’s ether linkage likely reduces water solubility.
Biological Activity
3-Methyl-2-(prop-2-en-1-yloxy)pyridine is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial and anticancer properties, as well as insights from relevant case studies and research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a methyl group at the third position and an allyloxy group at the second position. The presence of the allyloxy group introduces unsaturation, which may enhance its reactivity and biological interactions.
Biological Activities
1. Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial growth.
2. Anticancer Activity
The compound has also been explored for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells, particularly in models of breast and gastric cancers. The mechanism is thought to involve modulation of key signaling pathways related to cell growth and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Anticancer | Inhibits proliferation in breast and gastric cancer cell lines |
Case Study: Anticancer Efficacy
In a study evaluating various novel compounds for their anticancer properties, this compound was included in a screening panel. The results indicated that it significantly reduced cell viability in HER2-overexpressing cancer cells, demonstrating potential as a therapeutic agent in targeted cancer therapies. The compound's IC50 values were notably lower than those of standard chemotherapeutics, suggesting enhanced potency.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. For instance, it may bind to enzymes or receptors involved in cell signaling pathways, thereby modulating their activity. The allyloxy group can facilitate hydrogen bonding or hydrophobic interactions, enhancing the compound's binding affinity.
Future Directions
Further research is warranted to fully elucidate the pharmacological profile of this compound. Future studies should focus on:
- In Vivo Studies : To assess the compound's efficacy and safety in living organisms.
- Mechanistic Studies : To better understand how this compound interacts with cellular targets.
- Structural Modifications : To explore derivatives that may enhance biological activity or reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
